molecular formula C14H19NO2 B7458183 N-cyclohexyl-4-(hydroxymethyl)-benzamide

N-cyclohexyl-4-(hydroxymethyl)-benzamide

Cat. No.: B7458183
M. Wt: 233.31 g/mol
InChI Key: HTOLRQZMPOJHJB-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(hydroxymethyl)-benzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a cyclohexyl group attached to the nitrogen atom and a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-(hydroxymethyl)-benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(hydroxymethyl)benzoic acid with cyclohexylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Cyclohexyl Group Attachment: The cyclohexyl group is introduced by reacting the intermediate product with cyclohexylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-cyclohexyl-4-(hydroxymethyl)-benzamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form N-cyclohexyl-4-(methyl)benzamide.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-cyclohexyl-4-carboxybenzamide.

    Reduction: N-cyclohexyl-4-(methyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclohexyl-4-(hydroxymethyl)-benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets could lead to the development of drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(hydroxymethyl)-benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The cyclohexyl group provides hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

  • N-cyclohexyl-4-methylbenzamide
  • N-cyclohexyl-4-fluorobenzenesulfonamide
  • N-cyclohexyl-4-hydroxy-N-methylbenzamide

Comparison: N-cyclohexyl-4-(hydroxymethyl)-benzamide is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. Compared to N-cyclohexyl-4-methylbenzamide, the hydroxymethyl group allows for additional functionalization and derivatization. The presence of the hydroxymethyl group also enhances the compound’s solubility and potential for hydrogen bonding, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-4-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-10-11-6-8-12(9-7-11)14(17)15-13-4-2-1-3-5-13/h6-9,13,16H,1-5,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOLRQZMPOJHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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